molecular formula C10H13BrClNO3 B10765837 2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl

2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl

Cat. No.: B10765837
M. Wt: 310.57 g/mol
InChI Key: QEGWLXAUBMCGTL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride, also known as Bk-2C-B HCl, is a novel psychoactive substance belonging to the phenethylamine class. It is a beta-ketone analogue of the well-known psychedelic compound 2C-B. Bk-2C-B HCl has gained attention for its psychoactive and psychedelic effects, which are similar to those of its parent compound, 2C-B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bk-2C-B HCl typically begins with 4-bromo-2,5-dimethoxybenzaldehyde. The synthetic route involves several key steps:

    Grignard Reaction: The initial step involves a Grignard reaction using methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.

    Alpha-Bromination: The ketone undergoes alpha-bromination to introduce a bromine atom at the alpha position.

    Reaction with Hexamethylenetetramine: The brominated compound reacts with hexamethylenetetramine.

    Acid Hydrolysis: The final step involves acid hydrolysis to produce the desired compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Bk-2C-B HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bk-2C-B HCl has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and characterization of new psychoactive substances.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.

    Industry: Limited industrial applications, primarily used in research settings

Mechanism of Action

The mechanism of action of Bk-2C-B HCl involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive and psychedelic effects. The compound’s beta-ketone structure is believed to play a role in its binding affinity and activity at these receptors .

Comparison with Similar Compounds

Uniqueness: Bk-2C-B HCl is unique due to its beta-ketone structure, which differentiates it from other phenethylamines. This structural modification influences its pharmacological properties and receptor interactions, making it distinct from its analogues .

Properties

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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